molecular formula C4H3BrN2O2 B084184 4-bromo-1H-pyrazole-3-carboxylic acid CAS No. 13745-17-0

4-bromo-1H-pyrazole-3-carboxylic acid

Cat. No. B084184
CAS RN: 13745-17-0
M. Wt: 190.98 g/mol
InChI Key: QISOBCMNUJQOJU-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 13745-17-0 . It has a molecular weight of 190.98 and its IUPAC name is 4-bromo-1H-pyrazole-3-carboxylic acid .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for 4-bromo-1H-pyrazole-3-carboxylic acid is not found in the search results.


Molecular Structure Analysis

The molecular structure of 4-bromo-1H-pyrazole-3-carboxylic acid consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact molecular structure analysis of 4-bromo-1H-pyrazole-3-carboxylic acid is not found in the search results.


Chemical Reactions Analysis

The chemical reactions involving pyrazoles include a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . A specific chemical reaction analysis for 4-bromo-1H-pyrazole-3-carboxylic acid is not found in the search results.


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrazole-3-carboxylic acid is a solid at room temperature . It should be stored at 2-8°C . The physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not found in the search results.

Scientific Research Applications

Synthesis of Bipyrazoles

4-bromo-1H-pyrazole-3-carboxylic acid: is a key starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are important compounds in the field of coordination chemistry and have potential applications in creating new materials with unique magnetic and electronic properties.

Pharmaceutical Compound Development

This compound is utilized in the development of various pharmaceuticals. Its structure is pivotal in the synthesis of biologically active compounds, including potential inhibitors that can be used to block specific enzymes or receptors within the body .

Coordination Chemistry

In coordination chemistry, 4-bromo-1H-pyrazole-3-carboxylic acid can be used to prepare solid hexacoordinate complexes. These complexes are formed by reacting with dimethyl- and divinyl-tindichloride and have applications in creating new types of catalysts .

Safety And Hazards

The safety information for 4-bromo-1H-pyrazole-3-carboxylic acid includes GHS07 Pictograms, Signal Word Warning, and Hazard Statements H302+H312+H332;H319;H335 . Precautionary statements include P280 . The MSDS for this compound can be found at the provided link .

properties

IUPAC Name

4-bromo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOBCMNUJQOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929800
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrazole-3-carboxylic acid

CAS RN

13745-17-0
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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